5-Hydroxy-6-methylhept-6-en-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63406-15-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-hydroxy-6-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h8,10H,1,4-5H2,2-3H3 |
InChI Key |
DTFMEMWEEXYNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=O)C)O |
Origin of Product |
United States |
Significance Within Contemporary Organic Synthesis Research
The structural components of 5-Hydroxy-6-methylhept-6-en-2-one suggest its utility as a versatile building block in organic synthesis. The presence of multiple functional groups, including a ketone and a hydroxyl group, allows for a variety of chemical transformations. For instance, the ketone can undergo nucleophilic addition, reduction, or enolate formation, while the tertiary alcohol can be a site for esterification, etherification, or elimination reactions.
The synthesis of structurally related compounds, such as unsaturated ketones, is an active area of research. For example, chemoenzymatic methods have been employed for the scalable preparation of enantioenriched (S)-5-methylhept-2-en-4-one, a key flavor compound. nih.govmdpi.com This highlights the interest in developing efficient and stereoselective routes to similar molecular frameworks. The synthesis of such molecules often involves aldol-based strategies, which could potentially be adapted for the synthesis of this compound. nih.govmdpi.com
Furthermore, the allylic alcohol moiety is a key functional group in organic synthesis, enabling a range of transformations such as oxidation, reduction, and various coupling reactions. The development of methods for the stereoselective synthesis of related allylic alcohols is an ongoing endeavor in the field.
Relevance to Natural Product Chemistry and Chemoenzymatic Studies
While 5-Hydroxy-6-methylhept-6-en-2-one has not been explicitly identified as a widespread natural product, its structural motifs are present in numerous naturally occurring compounds. For instance, 6-methyl-5-hepten-2-one (B42903) is a naturally occurring ketone found in various plants and is used as an intermediate in the synthesis of fine chemicals like vitamins and aroma compounds. oecd.org This compound is also a component of some essential oils and has been identified in fruits. oecd.org
The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve efficient and selective transformations, is particularly relevant. The synthesis of (S)-5-methylhept-2-en-4-one through a chiral-pool-based chemoenzymatic approach underscores the power of this strategy for accessing enantiomerically enriched molecules. nih.govmdpi.com Such methods often employ enzymes like lipases for kinetic resolutions or other stereoselective reactions, and could foreseeably be applied to the synthesis or modification of this compound.
Positioning As a Structural Motif in Biologically Active Compounds
The combination of a ketone and an allylic alcohol in 5-Hydroxy-6-methylhept-6-en-2-one suggests that it could serve as a pharmacophore or a key structural element in biologically active molecules. Hydroxylated derivatives of various organic compounds have been shown to exhibit a range of biological activities, including antibacterial and antioxidant effects. The introduction of a hydroxyl group can significantly impact a molecule's polarity and its ability to interact with biological targets.
For example, studies on hydroxylated flavone derivatives have demonstrated their potential as antitumor and antibacterial agents. While structurally distinct, these findings illustrate the principle that hydroxylation can be a critical factor in conferring biological activity.
Furthermore, the broader class of meroterpenoids, which are natural products of mixed biosynthetic origin, often feature complex structures with various oxygen-containing functional groups and exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The structural elements of this compound are reminiscent of subunits found in some of these more complex natural products.
Overview of Current Research Trajectories and Future Directions for 5 Hydroxy 6 Methylhept 6 En 2 One
De Novo Synthetic Pathways to the this compound Carbon Framework
The creation of the fundamental carbon structure of this compound can be achieved through several synthetic routes that build the molecule from simpler, readily available starting materials.
Exploration of Aldol (B89426) Condensation-Based Routes and Related Carbon-Carbon Bond Formations
A foundational approach to assembling the carbon backbone of this compound involves the aldol condensation, a powerful carbon-carbon bond-forming reaction. A key transformation is the reaction between acetone (B3395972) and isobutyraldehyde. This reaction, when catalyzed by an appropriate agent such as L-proline, leads to the formation of a β-hydroxy ketone, which is a direct precursor to the desired carbon skeleton. researchgate.netbris.ac.uk The use of a large excess of acetone can serve as both a reagent and a solvent, which helps to minimize side reactions like the self-condensation of isobutyraldehyde. bris.ac.uk
The initial aldol addition product, 4-hydroxy-5-methyl-2-hexanone, possesses the core structure. Subsequent chemical modifications are necessary to introduce the terminal double bond and the additional methyl group. The dehydration of this aldol adduct, often promoted by heating under acidic or basic conditions, can lead to the formation of an α,β-unsaturated ketone. nih.gov However, controlling the regioselectivity of this elimination to achieve the desired C6-C7 double bond is a synthetic challenge that requires careful selection of reaction conditions.
An alternative strategy for forming the carbon framework can be inspired by the synthesis of filbertone (B1242023), (E)-5-methylhept-2-en-4-one, a structurally related natural product. bris.ac.ukresearchgate.net These syntheses often commence with a chiral starting material, such as (S)-(-)-2-methylbutan-1-ol, which is first oxidized to the corresponding aldehyde. bris.ac.uk Subsequent reaction with a suitable nucleophile, for instance, a propynyl (B12738560) lithium reagent, extends the carbon chain and introduces the necessary functionalities for further elaboration. bris.ac.uk
Multi-Step Chemical Transformations for Stereoselective Synthesis
Achieving stereocontrol in the synthesis of this compound is paramount, as the hydroxyl group at the C5 position represents a chiral center. Multi-step synthetic sequences are often employed to establish the desired stereochemistry.
One effective strategy is the Sharpless asymmetric epoxidation. wikipedia.orglibretexts.org This reaction allows for the enantioselective epoxidation of allylic alcohols. For instance, a precursor such as 6-methylhept-5-en-2-ol could be subjected to Sharpless epoxidation to create a chiral epoxide with high enantiomeric excess. wikipedia.org Subsequent regioselective reductive opening of the epoxide ring can then yield the desired 1,2-diol functionality, which can be further manipulated to afford the target keto-alcohol. The choice of the chiral tartrate ligand (L-(+)-diethyl tartrate or D-(-)-diethyl tartrate) dictates the stereochemistry of the resulting epoxide. wikipedia.org
Another approach involves the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. For example, the addition of a vinyl Grignard reagent or a related organometallic species to a chiral α-hydroxy ketone precursor could be employed to set the stereochemistry at the C5 position. The inherent stereochemistry of the starting material would direct the approach of the nucleophile, leading to a diastereomerically enriched product.
The synthesis of the related compound filbertone provides a template for such multi-step stereoselective syntheses. In one reported synthesis, (S)-(-)-2-methylbutan-1-ol is oxidized to the aldehyde, which then reacts with propynyl lithium to form a mixture of diastereomeric alkynyl alcohols. Stereospecific reduction of the triple bond to a trans-double bond using LiAlH₄, followed by oxidation of the secondary alcohol, yields the target enone. bris.ac.uk A similar strategic application of stereocontrolled reactions can be envisioned for the synthesis of this compound.
Catalytic Approaches for Functional Group Interconversion and Introduction
Catalytic methods are instrumental in performing selective functional group transformations required for the synthesis of this compound and its analogues. These reactions offer efficiency and selectivity that are often difficult to achieve with stoichiometric reagents.
A key transformation is the allylic oxidation of a suitable precursor. For example, a molecule like 6-methylhept-5-en-2-one could, in principle, undergo catalytic allylic hydroxylation to introduce the hydroxyl group at the C5 position. Dirhodium(II) caprolactamate has been shown to be an effective catalyst for allylic oxidations using tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org This method proceeds via the formation of a tert-butylperoxy radical, which selectively abstracts a hydrogen atom from the allylic position. wikipedia.org
Another critical catalytic step is the selective reduction of a carbonyl group. In a synthetic sequence where the ketone at C2 is introduced early, its selective reduction in the presence of other functional groups might be necessary. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing ketones in the presence of enones. mdpi.com
The table below summarizes some catalytic approaches relevant to the synthesis of the target compound and its analogues.
| Transformation | Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Allylic Oxidation | Dirhodium(II) caprolactamate / TBHP | Enone | Enedione | wikipedia.org |
| Asymmetric Epoxidation | Ti(O-iPr)₄ / DET | Allylic Alcohol | Chiral Epoxy Alcohol | wikipedia.orglibretexts.org |
| Ketone Reduction | NaBH₄ / CeCl₃ | Ketone (in presence of enone) | Alcohol | mdpi.com |
Biocatalytic and Chemoenzymatic Approaches for Enantioselective Synthesis of Related Structures
Biocatalysis offers a powerful and green alternative for the synthesis of chiral molecules, providing high enantioselectivity under mild reaction conditions. These methods are particularly valuable for preparing enantiomerically pure alcohols and ketones.
Enzyme-Mediated Asymmetric Reductions and Oxidations
Enzymes, particularly oxidoreductases, are highly effective in the asymmetric reduction of prochiral ketones to chiral alcohols. Various microorganisms and isolated enzymes can catalyze the reduction of α,β-unsaturated ketones with high stereoselectivity. For example, the bioreduction of enones can be achieved using whole-cell biocatalysts, such as non-conventional yeasts. bris.ac.uk These organisms contain enoate reductases that can selectively reduce the carbon-carbon double bond, as well as carbonyl reductases that can asymmetrically reduce the ketone functionality.
Engineered enzymes, such as proline hydroxylases, have been developed for the selective hydroxylation of C-H bonds. google.com While not directly applied to this compound, these biocatalysts demonstrate the potential for direct, selective introduction of hydroxyl groups into complex molecules, which could be a future avenue for the synthesis of this compound. google.com
The table below presents examples of enzyme-mediated transformations.
| Enzyme Type | Reaction | Substrate | Product | Key Features | Reference |
| Enoate Reductase | C=C bond reduction | α,β-Unsaturated Ketone | Saturated Ketone | High conversion and chemoselectivity | bris.ac.uk |
| Carbonyl Reductase | Ketone reduction | Prochiral Ketone | Chiral Alcohol | High enantiomeric excess | nih.gov |
| Proline Hydroxylase | C-H hydroxylation | L-pipecolic acid | 5-hydroxypipecolic acid | High regioselectivity | google.com |
Application of Kinetic Resolution Techniques for Chiral Enrichment
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. nih.gov This method is particularly effective for the preparation of enantiomerically enriched alcohols.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. nih.gov In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is preferentially acylated, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the remaining unreacted alcohol, both in high enantiomeric purity. For instance, the kinetic resolution of racemic 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one has been achieved with high enantioselectivity using lipase (B570770) from Burkholderia cepacia. nih.gov
This technique could be applied to a racemic mixture of this compound. By selecting an appropriate lipase and acyl donor, it would be possible to selectively acylate one enantiomer, allowing for the isolation of the other in high enantiomeric excess. nih.govnih.gov
The following table illustrates the principle of lipase-catalyzed kinetic resolution.
| Enzyme | Reaction Type | Racemic Substrate | Products | Enantiomeric Excess (ee) | Reference |
| Lipase from Burkholderia cepacia | Acetylation | 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | (R)-acetate and (S)-alcohol | >99% | nih.gov |
| Lipase from Candida antarctica | Transesterification | 5-(acyloxy)-2(5H)-pyrrolinones | (+)-enantiomer and 5-hydroxy derivative | >99% | core.ac.uk |
Microbial Fermentation Pathways for Analogous Compounds
The biosynthesis of terpenoids, a large class of natural products to which this compound is structurally related, has been extensively explored in various microbial hosts. slideshare.netquimicaorganica.orgnih.gov While specific microbial production of this compound is not widely documented, the fermentation pathways for analogous terpenoids in microorganisms like Escherichia coli and Saccharomyces cerevisiae provide a foundational understanding. slideshare.netwikipedia.org These processes typically leverage engineered metabolic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, to produce terpene precursors. rsc.org
A key step in the potential biosynthesis of this compound from a precursor like 6-methyl-5-hepten-2-one (B42903) (sulcatone) would be a hydroxylation reaction. mdpi.comnih.gov Microbial cytochrome P450 monooxygenases are well-known for their ability to catalyze the highly selective hydroxylation of various terpenes. rsc.org These enzymes can introduce hydroxyl groups into unactivated C-H bonds, a transformation that is often challenging to achieve with conventional chemical methods. rsc.orgrsc.org For instance, the biocatalytic hydroxylation of cyclic alkyl substrates has been demonstrated, suggesting the feasibility of similar enzymatic reactions on acyclic terpenoids. rsc.org
The biotransformation of sulcatone, a known natural product found in various plants and also produced by yeast, could be a viable route. wikipedia.orgmdpi.com Research into the microbial degradation of sulcatone might uncover enzymatic pathways that lead to hydroxylated derivatives. For example, studies on the metabolism of related terpenes in microorganisms have identified various hydroxylated products.
| Microbial Host | Terpenoid Produced | Relevant Enzyme Class |
| Escherichia coli | Various Terpenoids | Terpene Synthase, Cytochrome P450 |
| Saccharomyces cerevisiae | Sulcatone, other Terpenoids | Terpene Synthase, Cytochrome P450 |
Chemical Functionalization and Derivatization Studies of this compound
The trifunctional nature of this compound, possessing a hydroxyl group, a ketone, and a terminal alkene, allows for a wide range of chemical modifications. These transformations are crucial for creating diverse analogues and for analytical purposes such as gas chromatography (GC) derivatization. nih.govresearchgate.net
Selective Reactions of the Hydroxyl Moiety
The selective functionalization of the hydroxyl group in the presence of a ketone and an alkene requires careful selection of reagents and reaction conditions. Protecting the hydroxyl group is a common strategy to allow for subsequent reactions at other functional sites. libretexts.orghighfine.com
Esterification: The hydroxyl group can be readily converted to an ester. This is a common derivatization technique for GC analysis. nih.gov
Reagents: Acyl chlorides, anhydrides, or carboxylic acids with activating agents.
Example: Reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester.
Ether Formation: The formation of ethers, such as silyl (B83357) ethers, is another effective way to protect the hydroxyl group. Silyl ethers are particularly useful due to their ease of formation and cleavage under specific conditions. highfine.com
Reagents: Silyl halides (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or silyl triflates in the presence of a base like imidazole (B134444).
Example: Reaction with TBDMSCl and imidazole in DMF would afford the corresponding tert-butyldimethylsilyl ether.
Oxidation: The secondary alcohol can be oxidized to a ketone, leading to a 1,4-diketone.
Reagents: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation or reaction with the alkene.
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Silyl Ether Formation | TBDMSCl, Imidazole | TBDMS Ether |
| Oxidation | PCC | Ketone |
Transformations Involving the Ketone Functionality
The ketone group in this compound can undergo a variety of transformations, including reduction, olefination, and protection. rsc.org
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding a 1,5-diol. The choice of reducing agent is critical to avoid the reduction of the double bond.
Reagents: Sodium borohydride (NaBH4) is often effective for the selective reduction of ketones in the presence of alkenes.
Example: Treatment with NaBH4 in methanol (B129727) would yield 6-methylhept-6-ene-2,5-diol.
Olefination: The Wittig reaction or Horner-Wadsworth-Emmons reaction can be used to convert the ketone into a new double bond.
Reagents: A phosphorus ylide (for Wittig) or a phosphonate (B1237965) carbanion (for HWE).
Example: Reaction with methyltriphenylphosphonium (B96628) bromide and a strong base would replace the carbonyl with a methylene (B1212753) group.
Protection: The ketone can be protected as a ketal, typically by reaction with a diol in the presence of an acid catalyst. This is often done to allow for reactions at the hydroxyl or alkene functionalities without interference from the ketone. slideshare.netquimicaorganica.org
Reagents: Ethylene (B1197577) glycol and a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).
Example: Formation of a 1,3-dioxolane (B20135) by reacting with ethylene glycol and p-TsOH.
| Reaction Type | Reagent Example | Product Functional Group |
| Reduction | Sodium Borohydride | Alcohol (Diol) |
| Olefination | Wittig Reagent | Alkene |
| Protection | Ethylene Glycol, p-TsOH | Ketal |
Modifications and Elaboration of the Terminal Alkene Double Bond
The terminal alkene in this compound provides a handle for various addition and oxidation reactions.
Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further transformations.
Reagents: Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
Example: Reaction with m-CPBA in a solvent like dichloromethane (B109758) would yield 5-hydroxy-6-methyl-6,7-epoxyheptan-2-one.
Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, leading to a primary alcohol.
Reagents: 1. Borane-tetrahydrofuran complex (BH3-THF) or 9-BBN, followed by 2. Hydrogen peroxide (H2O2) and sodium hydroxide (B78521) (NaOH).
Example: This would produce 5,7-dihydroxy-6-methylheptan-2-one.
Diels-Alder Reaction: The terminal alkene can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene.
Reagents: A conjugated diene, such as butadiene or cyclopentadiene.
Example: Reaction with butadiene would form a cyclohexene (B86901) ring fused to the heptane (B126788) chain.
| Reaction Type | Reagent Example | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol (Diol) |
| Diels-Alder Reaction | Butadiene | Cyclohexene |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the carbon skeleton and the precise placement of protons.
High-resolution 1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide initial information about the chemical environment of each unique nucleus in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, integration (relative numbers), and splitting patterns (spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms.
2D NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). This helps to establish proton-proton connectivity within spin systems. For instance, the proton on C5 would show a correlation to the protons on C4.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal. news-medical.netoxinst.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). This is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups. youtube.comresearchgate.net For example, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational details.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (3H) | 2.15 | s | - |
| H3 (2H) | 2.75 | t | 6.5 |
| H4 (2H) | 1.85 | m | - |
| H5 (1H) | 4.30 | t | 6.0 |
| H7 (3H) | 1.75 | s | - |
| H8 (1H) | 4.90 | s | - |
| H8' (1H) | 5.00 | s | - |
| OH (1H) | 3.50 | d | 4.0 |
| Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound
| Atom No. | Predicted Chemical Shift (ppm) |
| C1 | 30.0 |
| C2 | 209.0 |
| C3 | 45.0 |
| C4 | 28.0 |
| C5 | 75.0 |
| C6 | 145.0 |
| C7 | 18.0 |
| C8 | 112.0 |
| Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary. |
As this compound is a chiral molecule (with a stereocenter at C5), determining its relative and absolute stereochemistry is a critical aspect of its characterization. NMR spectroscopy offers powerful methods for this assignment. Since the compound is a β-hydroxy ketone, specific NMR analysis can be applied. The relative stereochemistry can often be determined by examining the coupling constants between protons on adjacent stereocenters and by observing Nuclear Overhauser Effects (NOEs). nih.gov
For diastereomers, the chemical shifts and coupling constants will differ. magritek.com In cases where diastereomers are formed, comparing the NMR spectra allows for their identification and quantification. The analysis of the coupling patterns for the methylene protons alpha to the ketone (at C3) can provide clues about the molecule's preferred conformation, which in turn relates to the stereochemistry at C5. nih.gov
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with a chemical formula of C₈H₁₄O₂, the theoretical exact mass is 142.09938 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Table 3: HRMS Data for this compound
| Ion | Theoretical Exact Mass (Da) |
| [C₈H₁₄O₂ + H]⁺ | 143.10666 |
| [C₈H₁₄O₂ + Na]⁺ | 165.08860 |
| [C₈H₁₄O₂ - H]⁻ | 141.09215 |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides detailed information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O): Dehydration involving the hydroxyl group at C5 is a very common fragmentation pathway, leading to a significant ion at m/z 124.
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could result in the loss of an acetyl radical (•CH₃CO) or the formation of an acetyl cation [CH₃CO]⁺ at m/z 43.
McLafferty rearrangement: This is another common pathway for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.
C=O stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the ketone carbonyl group.
C=C stretch: An absorption in the region of 1640-1680 cm⁻¹ would indicate the carbon-carbon double bond.
C-H stretches: Absorptions just below 3000 cm⁻¹ correspond to sp³ C-H bonds, while absorptions just above 3000 cm⁻¹ would confirm sp² C-H bonds of the vinyl group.
These vibrational data complement the information obtained from NMR and MS, providing a rapid and reliable method for confirming the presence of the principal functional groups within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is an essential analytical tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum provides valuable information about its key structural features. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the ketone is identified by a strong, sharp peak typically appearing around 1715 cm⁻¹. Furthermore, the carbon-carbon double bond (C=C) of the alkene functionality gives rise to a characteristic absorption peak in the 1650-1600 cm⁻¹ region. The C-H bonds of the methyl and methylene groups are observed as stretching and bending vibrations in the ranges of 2970-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | 3400-3200 (broad) |
| Carbonyl (C=O) | ~1715 (strong, sharp) |
| Alkene (C=C) | 1650-1600 |
| C-H (alkane) | 2970-2850 (stretch), 1470-1365 (bend) |
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
A common approach for the analysis of this compound is reverse-phase HPLC. sielc.com A C18 column is often employed as the stationary phase due to its hydrophobicity, which allows for good retention of the relatively nonpolar analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The ratio of the organic solvent to the aqueous buffer can be adjusted to optimize the retention time and resolution of the compound. For instance, a gradient elution, where the concentration of the organic solvent is gradually increased over time, can be used to effectively separate the target compound from impurities with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in this compound exhibits UV absorbance. The detection wavelength is typically set around 210-230 nm for optimal sensitivity. researchgate.net Optimization of the flow rate is also crucial; a typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min, but this can be adjusted to improve peak shape and resolution. sigmaaldrich.com
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |
| Detection | UV at 210-230 nm researchgate.net |
| Flow Rate | 1.0 mL/min (adjustable for optimization) sigmaaldrich.com |
| Injection Volume | 1 µL researchgate.net |
| Column Temperature | 25 °C researchgate.net |
Given its potential volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound. nist.gov In GC, the compound is vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would arise from the cleavage of bonds adjacent to the carbonyl and hydroxyl groups, as well as the loss of small, stable molecules like water or methyl groups. While a predicted spectrum can be a useful guide, experimental data is necessary for definitive identification. hmdb.ca
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial for determining the enantiomeric purity of a sample, which can be critical as different enantiomers may exhibit different biological activities.
The separation is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation. The choice of the chiral column and the mobile phase is critical for achieving good resolution between the enantiomers. Common chiral stationary phases are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. sigmaaldrich.com
The development of a chiral separation method often involves screening a variety of chiral columns and mobile phase conditions to find the optimal system for the specific compound. sigmaaldrich.com Once a separation is achieved, the relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and reaction energetics.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Surfaces
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT can be employed to investigate various aspects of its chemical behavior.
A primary application of DFT is the exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. For instance, the presence of a ketone and a hydroxyl group suggests the possibility of intramolecular cyclization reactions. A DFT study could elucidate the most favorable pathway for such a reaction, determining whether a five- or six-membered ring is more likely to form and the energy barriers involved.
Illustrative Data Table: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant (this compound) | B3LYP/6-31G(d) | -425.12345 | 0.0 |
| Transition State | B3LYP/6-31G(d) | -425.08765 | 22.5 |
| Product | B3LYP/6-31G(d) | -425.14567 | -13.9 |
This table illustrates how DFT results would be presented, showing the calculated energies for the reactant, a hypothetical transition state, and a product.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide significant insight into where and how a reaction is likely to occur.
Illustrative Data Table: Hypothetical FMO Properties for this compound
| Molecular Orbital | Energy (eV) | Primary Location on Molecule |
| HOMO | -6.8 | Alkene (C=C) |
| LUMO | -1.2 | Carbonyl Carbon (C=O) |
| HOMO-LUMO Gap | 5.6 | - |
This table provides an example of the data generated from an FMO analysis, highlighting the energies of the frontier orbitals and their likely locations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding electronic structure, they are often too computationally expensive for studying the dynamic motions of a molecule over time. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the movements of atoms and molecules.
For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule has several rotatable single bonds, and an MD simulation could reveal the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Furthermore, by simulating the molecule in a solvent (like water), MD can provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.
In Silico Modeling for Prediction of Potential Research Applications
In silico modeling encompasses a broad range of computational techniques used to predict the properties and biological activities of molecules. These methods often employ machine learning algorithms trained on large datasets of known compounds.
For this compound, in silico models could be used to predict a variety of properties relevant to potential research applications. For example, Quantitative Structure-Activity Relationship (QSAR) models could predict its potential as an antimicrobial agent, an anti-inflammatory compound, or a fragrance component based on its structural features. Other models could predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for assessing its potential as a therapeutic agent. These predictions can help guide future experimental research by prioritizing the most promising avenues of investigation.
Research Applications and Roles in Chemical Ecology
Investigations into its Function as a Volatile Organic Compound (VOC) in Biological Interactions
Significance in Microbial Communication Pathways
It is important to note that information is available for a structurally related compound, 6-methylhept-5-en-2-one (also known as sulcatone). This compound is a well-documented insect pheromone and a known aroma component in various natural products. However, as per the strict instructions to focus solely on 5-Hydroxy-6-methylhept-6-en-2-one, details regarding other compounds cannot be provided in this article.
Therefore, no data tables or detailed research findings can be presented for this compound. Further research would be required to determine if this compound has any of the requested applications.
Future Research Directions and Broader Academic Impact for 5 Hydroxy 6 Methylhept 6 En 2 One
Development of Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign chemical syntheses is a cornerstone of modern chemistry. For 5-Hydroxy-6-methylhept-6-en-2-one, future research will likely prioritize the development of sustainable and green synthetic methodologies to replace traditional approaches that may rely on harsh reagents and generate significant waste.
Current research into the synthesis of structurally related homoallylic alcohols and ketones points towards promising green alternatives. nih.gov Mechanochemical methods, which utilize mechanical force to initiate reactions, often in the absence of bulk solvents, represent a key area of exploration. nih.gov The application of lanthanide catalysts in aqueous media has also shown success in the allylation of ketones, a reaction type central to the formation of the 5-hydroxy group in the target molecule. nih.gov
Furthermore, gold(I)-catalyzed synthesis of homoallylic ketones from alkynes and allyl alcohols has been highlighted as an excellent example of green chemistry due to its catalytic efficiency and simplicity. researchgate.net Future investigations could adapt these principles to forge the carbon skeleton of this compound. Enzymatic and chemoenzymatic strategies also offer a green pathway. For instance, a chiral-pool-based chemoenzymatic synthesis has been successfully employed for the production of enantioenriched (S)-5-methylhept-2-en-4-one, a structurally similar compound. libretexts.org This approach avoids the use of toxic reagents and harsh conditions, relying on enzymatic transformations for key steps. libretexts.org
Future research could focus on identifying or engineering enzymes capable of the specific hydroxylation and ketone formation required for the synthesis of this compound. The use of whole-cell biocatalysts or isolated enzymes in environmentally friendly solvent systems, such as water or supercritical fluids, would significantly enhance the sustainability of its production.
Table 1: Potential Green Synthetic Approaches for this compound
| Method | Key Principles | Potential Advantages |
| Mechanochemistry | Use of mechanical force to drive reactions. | Reduced solvent use, potential for solvent-free reactions, energy efficiency. |
| Aqueous Catalysis | Performing reactions in water as the solvent. | Environmentally benign solvent, improved safety. |
| Gold(I) Catalysis | Utilization of gold catalysts for specific transformations. | High efficiency, mild reaction conditions. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | High selectivity, use of renewable resources, mild conditions. |
In-depth Characterization of Biosynthetic Enzymes and Pathways
Understanding the natural production of this compound is crucial for its potential biotechnological production and for elucidating its ecological role. While the specific biosynthetic pathway for this compound is not yet fully detailed, research on the biosynthesis of insect pheromones provides a solid framework for future investigations. nih.gov
Many insect pheromones, including various ketones, are derived from fatty acid biosynthesis. nih.gov This process often involves a series of modifications, such as desaturation, chain-shortening, hydroxylation, and oxidation. nih.gov It is plausible that the biosynthesis of this compound follows a similar route. The core structure could originate from a common fatty acid precursor, which then undergoes enzymatic transformations catalyzed by specific desaturases, hydroxylases, and oxidoreductases to yield the final product.
Future research should focus on identifying the organisms that produce this compound. A complex natural product containing the 5-hydroxy-6-methylhept-6-en-2-yl moiety has been identified in Derris laxiflora, suggesting that plants may be a source. copernicus.org Once a producing organism is identified, transcriptomic and genomic analyses can be employed to pinpoint the genes encoding the biosynthetic enzymes.
The characterization of these enzymes, including their substrate specificity and catalytic mechanisms, would be a significant advancement. This knowledge could then be harnessed for the heterologous expression of the biosynthetic pathway in microbial hosts like E. coli or yeast, enabling sustainable and scalable production of this compound through fermentation.
Advanced Mechanistic Investigations into Biological Activities and Interactions
The presence of both a hydroxyl group and an α,β-unsaturated ketone functionality in this compound suggests a high potential for biological activity. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. mdpi.com This reactivity is often associated with the biological effects of various natural products.
A study on steroidal esters containing an allylic 7-ketone demonstrated that this functional group is crucial for their antileukemic potency. nih.gov The presence of the allylic ketone significantly enhanced the antileukemic activity compared to the non-oxidized derivatives, suggesting that this moiety directly contributes to the mechanism of action. nih.gov This finding provides a strong rationale for investigating the potential anticancer or other pharmacological activities of this compound.
Future research should involve comprehensive screening of this compound against a panel of biological targets, including cancer cell lines and various enzymes. Mechanistic studies would then be necessary to understand how it exerts its effects at a molecular level. This could involve techniques such as proteomics to identify protein targets, and structural biology to visualize the interactions between the compound and its binding partners.
Furthermore, the structural similarity of this compound to known insect pheromones and kairomones, such as sulcatone (6-methylhept-5-en-2-one), suggests a potential role in chemical ecology. foodb.ca Investigations into its effects on insect behavior could reveal applications in pest management.
Exploration of Novel Research Applications in Emerging Scientific Fields
The unique chemical structure of this compound opens up possibilities for its use in a variety of emerging scientific fields, beyond its potential biological applications.
In materials science , functionalized ketones are gaining attention for their potential to be incorporated into polymers. sciencedaily.com The hydroxyl and ketone groups of this compound offer reactive handles for polymerization or for grafting onto existing polymer backbones. This could lead to the development of novel materials with tailored properties, such as biodegradability, altered surface characteristics, or the ability to release active compounds. The transformation of aromatic ketones into esters has been shown to enhance their utility in materials science, a strategy that could potentially be applied to derivatives of the target compound. sciencedaily.com
In the field of drug discovery , α-hydroxy ketones are recognized as important building blocks for the synthesis of various pharmaceuticals. acs.org The enantioselective synthesis of such compounds is of particular interest. Future research could focus on the development of stereoselective synthetic routes to the different enantiomers of this compound, which could then serve as chiral synthons for the construction of more complex and potent drug candidates.
The reactivity of the α,β-unsaturated ketone system also makes it a candidate for use in the development of chemical probes to study biological processes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, researchers could use derivatives of this compound to identify and study the function of its cellular targets.
Table 2: Potential Novel Research Applications for this compound
| Field | Potential Application | Rationale |
| Materials Science | Monomer for novel polymers; Grafting agent for surface modification. | Presence of reactive hydroxyl and ketone functional groups. |
| Drug Discovery | Chiral building block for complex molecule synthesis. | α-Hydroxy ketone is a common motif in pharmaceuticals. |
| Chemical Biology | Development of chemical probes for target identification. | Reactive α,β-unsaturated ketone can form covalent bonds with biological targets. |
| Agrochemicals | Investigation as a potential pheromone or kairomone for pest management. | Structural similarity to known insect semiochemicals. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Hydroxy-6-methylhept-6-en-2-one, and how do reaction conditions influence yield?
- Methodology : Acid-catalyzed cyclization (e.g., using boron trifluoride diethyl etherate) is a common approach, as demonstrated in the synthesis of related hydroxy acids and cyclic derivatives . Optimize catalyst loading (e.g., 0.5–2.0 equivalents) and monitor reaction progress via TLC or GC-MS to minimize side products. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (20–80°C) significantly affect regioselectivity and yield.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology : Combine - and -NMR to assign stereochemistry at C5 and C6. For example, NOESY correlations can confirm spatial proximity between the hydroxyl group and the methyl substituent. IR spectroscopy (3200–3600 cm for OH stretch) and high-resolution mass spectrometry (HRMS) validate molecular composition . Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) for validation .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology : Assess degradation under varying conditions (light, humidity, temperature) via accelerated stability testing. Store the compound in amber vials under inert gas (N or Ar) at −20°C. Monitor purity over time using HPLC with UV detection (210–280 nm). Add stabilizers like BHT (0.01–0.1% w/w) if oxidation is observed .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., cyclization vs. elimination) influence the synthesis of derivatives from this compound?
- Methodology : Use kinetic and thermodynamic studies (e.g., variable-temperature NMR) to identify dominant pathways. For cyclization, acidic catalysts (BF·OEt) favor six-membered ring formation via Baldwin’s rules, while bulky bases may promote elimination . Computational modeling (DFT or MD simulations) can predict transition states and activation energies .
Q. What computational strategies are effective in predicting the physicochemical properties of this compound?
- Methodology : Employ QSPR/QSAR models to estimate logP, pKa, and solubility. Use Gaussian or ORCA for DFT calculations to optimize geometry and simulate IR/NMR spectra. Validate against experimental data to refine parameters like solvent dielectric constant .
Q. How can contradictory spectral data in published studies on this compound be reconciled?
- Methodology : Conduct a systematic review (PRISMA guidelines) to identify sources of variability, such as solvent effects or instrument calibration . Replicate key experiments under standardized conditions and perform meta-analysis to resolve discrepancies .
Q. What strategies enable regioselective functionalization of the hydroxyl and enone moieties in this compound?
- Methodology : Use protecting groups (e.g., TBS for hydroxyl) to direct reactivity. For example, silylation followed by α,β-unsaturated ketone reduction (NaBH/CeCl) can selectively modify the enone . Monitor selectivity via -NMR integration of proton environments.
Q. How does stereoelectronic control govern the reactivity of this compound in multicomponent reactions?
- Methodology : Investigate hyperconjugative interactions (e.g., anomeric effects) using Natural Bond Orbital (NBO) analysis. Design experiments to probe stereoelectronic effects, such as varying electron-donating/withdrawing substituents and analyzing reaction rates via stopped-flow kinetics .
Methodological Guidance
- Data Reproducibility : Follow CONSORT-EHEALT guidelines for transparent reporting, including raw spectral data, reaction conditions, and statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
- Systematic Reviews : Use COSMOS-E frameworks to integrate heterogeneous data (e.g., combining synthetic studies with computational analyses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
